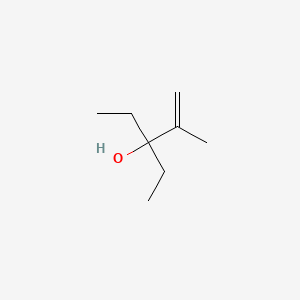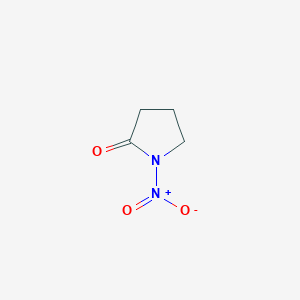
2-Pyrrolidinone,1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone,1-nitro- can be achieved through several synthetic routes. One common method involves the nitration of pyrrolidinone using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 2-Pyrrolidinone,1-nitro- can yield amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The nitro group in 2-Pyrrolidinone,1-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of 2-Pyrrolidinone,1-nitro- are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone,1-nitro- can be compared with other similar compounds, such as:
Pyrrolidinone: The parent compound, which lacks the nitro group, has different chemical and biological properties.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring exhibit diverse activities and applications.
Nitro compounds: Other nitro-containing heterocycles, such as nitropyrroles and nitroimidazoles, have unique properties and uses.
Eigenschaften
Molekularformel |
C4H6N2O3 |
|---|---|
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
1-nitropyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2 |
InChI-Schlüssel |
AGQFLZYKXKTYAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
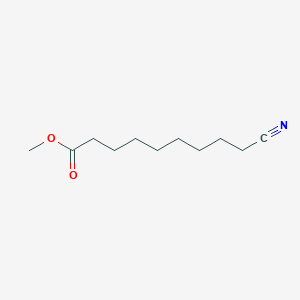
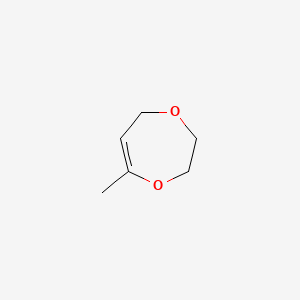
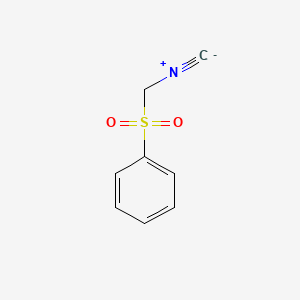
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
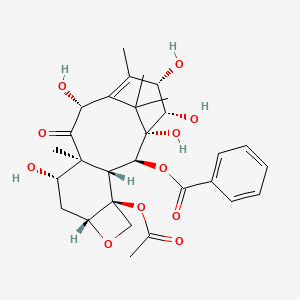
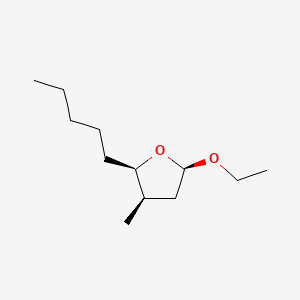
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)


